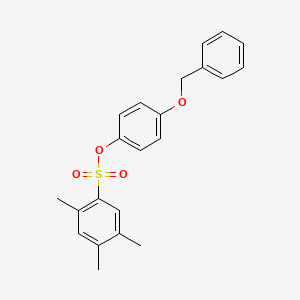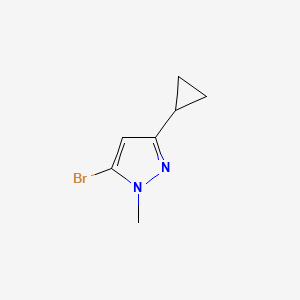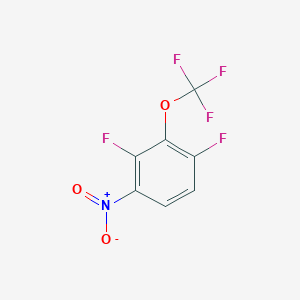![molecular formula C21H24N4O2S B2807990 7-Cyclopentyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893910-17-3](/img/structure/B2807990.png)
7-Cyclopentyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopentyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality 7-Cyclopentyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Cyclopentyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents
The pyridopyrimidine scaffold has shown promise in cancer therapy. Researchers have investigated derivatives of this compound for their cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure, such as palbociclib , have been developed as breast cancer drugs . These molecules exhibit potential activity against specific cancer types, making them valuable candidates for further study.
Kinase Inhibitors
Pyridopyrimidines have been explored as kinase inhibitors due to their ability to modulate cellular signaling pathways. These compounds can selectively target kinases involved in disease processes. For instance, dilmapimod , a pyridopyrimidine derivative, has shown promise in inhibiting kinases associated with inflammatory diseases like rheumatoid arthritis . Understanding their kinase inhibitory properties can lead to novel therapeutic interventions.
Anti-Inflammatory Agents
The pyridopyrimidine moiety has attracted attention in the context of inflammation-related disorders. Researchers have investigated its potential as an anti-inflammatory agent. By targeting specific pathways, these compounds may offer alternatives to existing treatments. Dilmapimod, mentioned earlier, exemplifies this potential .
Metabolic Disorders
The pyridopyrimidine scaffold has implications for metabolic disorders. Researchers have explored its role in regulating metabolic pathways, including glucose metabolism and lipid homeostasis. Understanding how these compounds interact with metabolic enzymes can inform therapeutic strategies.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Pyridopyrimidines, a class of compounds to which this molecule belongs, have been shown to interact with several therapeutic targets . .
Mode of Action
Generally, pyridopyrimidines interact with their targets by binding to active sites, leading to changes in the target’s function
Biochemical Pathways
Pyridopyrimidines have been studied for their potential therapeutic effects, suggesting they may influence several biochemical pathways . The specific pathways affected by this compound are subject to further investigation.
Result of Action
As a member of the pyridopyrimidines class, it may have potential therapeutic effects . .
properties
IUPAC Name |
7-cyclopentyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-13-7-6-8-14(11-13)12-28-19-16-18(24(2)21(27)25(3)20(16)26)22-17(23-19)15-9-4-5-10-15/h6-8,11,15H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEYEWXEUYQQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

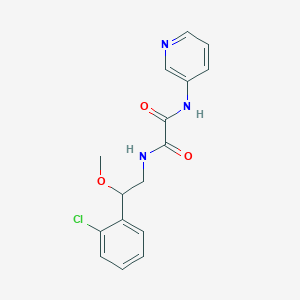
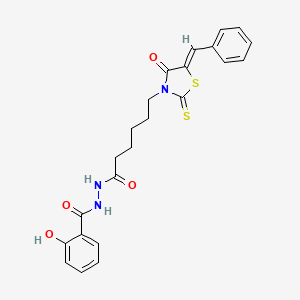
![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B2807912.png)
![3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2807913.png)
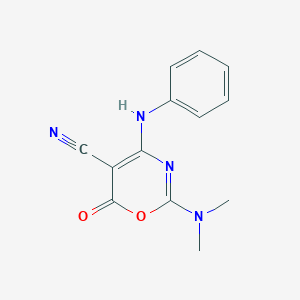
![4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole](/img/structure/B2807915.png)
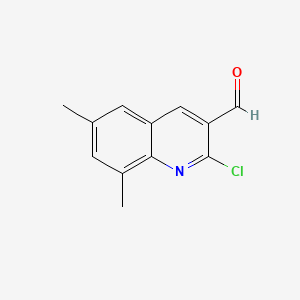
![4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2807920.png)
![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B2807923.png)
![2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2807924.png)
